3-chloro-N-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzenesulfonamide
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Overview
Description
3-chloro-N-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzenesulfonamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its sulfonamide group, which plays a crucial role in its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available starting materials such as 3-chlorobenzenesulfonamide and 7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-one.
Reaction Steps: : The first step involves the condensation of 3-chlorobenzenesulfonamide with a suitable propylating agent to introduce the propyl group. The subsequent step includes the formation of the pyrido[4,3-d]pyrimidine ring system via a cyclization reaction.
Reaction Conditions: : These reactions are usually carried out under anhydrous conditions with the use of organic solvents such as dichloromethane or toluene. The reactions often require catalysts like palladium or copper complexes to facilitate the transformations.
Purification: : The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in pure form.
Industrial Production Methods: : Industrial-scale production of this compound might involve the optimization of synthetic routes to maximize yield and minimize costs. This could include the development of continuous flow processes, the use of more efficient catalysts, and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrimidine ring, to form various oxidized derivatives.
Reduction: : Reduction reactions can occur at the sulfonamide group or the chlorinated benzene ring, leading to the formation of amines or dechlorinated products.
Substitution: : The chloro group on the benzene ring is a reactive site for nucleophilic substitution reactions, resulting in the replacement of the chloro group with different nucleophiles.
Common Reagents and Conditions
Oxidation: : Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: : Nucleophiles such as amines, thiols, or alcohols can be employed for substitution reactions, typically under basic conditions.
Major Products: : The reactions can lead to a variety of products, including oxidized derivatives, reduced amine compounds, and substituted benzene derivatives, depending on the reagents and conditions used.
Scientific Research Applications
3-chloro-N-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzenesulfonamide has found applications in several fields:
Chemistry: : Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor ligand in various biochemical assays.
Medicine: : Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammation due to its unique structural properties and biological activity.
Industry: : Utilized in the manufacture of specialty chemicals and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The compound's mechanism of action is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The sulfonamide group, in particular, can form strong hydrogen bonds and ionic interactions with active sites in target proteins, leading to inhibition of enzymatic activity or modulation of receptor function. The pathways involved might include key signal transduction routes or metabolic processes essential for cellular function.
Comparison with Similar Compounds
When comparing 3-chloro-N-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzenesulfonamide with similar compounds, its unique combination of structural features stands out. Similar compounds might include other sulfonamide-based molecules or pyrimidine derivatives. the specific arrangement and functional groups in this compound confer distinct biological activities and physical properties that differentiate it from its peers.
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Properties
IUPAC Name |
3-chloro-N-[3-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-oxopropyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3S/c17-13-2-1-3-14(8-13)25(23,24)20-6-4-16(22)21-7-5-15-12(10-21)9-18-11-19-15/h1-3,8-9,11,20H,4-7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALZZOGURCTBAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CCNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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